![molecular formula C11H17N3O3S B4845717 N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4845717.png)
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Overview
Description
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, also known as DMSPE or PD 168368, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.
Mechanism of Action
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide is believed to exert its therapeutic effects through the modulation of ion channels in the nervous system. Specifically, it has been shown to selectively block the voltage-gated sodium channels that are involved in pain perception and inflammation. This mechanism of action makes it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Biochemical and Physiological Effects:
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as to improve cognitive function. It has also been shown to have a protective effect against neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide for lab experiments is its selectivity for voltage-gated sodium channels, which allows for more precise targeting of specific pathways involved in pain and inflammation. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacological properties.
Future Directions
There are several potential future directions for research on N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory diseases, as well as its neuroprotective effects in neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and pharmacological properties, as well as its potential for use in combination with other drugs or therapies.
Scientific Research Applications
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and disorders.
properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-12-11(15)9-14(18(16,17)13(2)3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGVDUWNOWZNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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